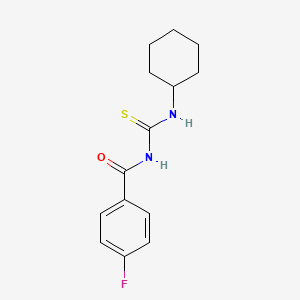![molecular formula C15H11ClN2O6 B5765282 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)
4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a nitrophenoxy group, and an acetylamino group attached to a benzoic acid core. Its molecular formula is C15H11Cl2NO4, and it has a molecular weight of 340.16 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chlorophenol to form 2-nitrophenol.
Esterification: The esterification of 2-nitrophenol with chloroacetic acid to form 2-nitrophenoxyacetic acid.
Acylation: The acylation of 2-nitrophenoxyacetic acid with 4-chloro-2-aminobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Reduction: The reduction of the nitro group forms 4-chloro-2-{[(2-aminophenoxy)acetyl]amino}benzoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the TRPM4 (Transient receptor potential melastatin member 4) ion channel, which plays a role in various physiological processes . By inhibiting TRPM4, this compound can modulate calcium ion flow and exert neuroprotective effects.
相似化合物的比较
Similar Compounds
4-chloro-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid: Similar structure but with a chlorophenoxy group instead of a nitrophenoxy group.
4-chloro-2-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid: Similar structure but with a methoxyphenoxy group instead of a nitrophenoxy group.
Uniqueness
4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.
属性
IUPAC Name |
4-chloro-2-[[2-(2-nitrophenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O6/c16-9-5-6-10(15(20)21)11(7-9)17-14(19)8-24-13-4-2-1-3-12(13)18(22)23/h1-7H,8H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXPBDJUYHMZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-chlorophenyl)methylsulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B5765205.png)
![N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)
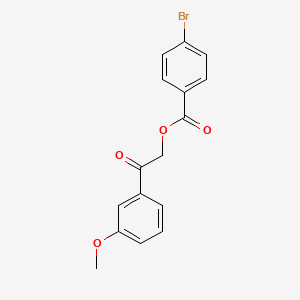
![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5765221.png)
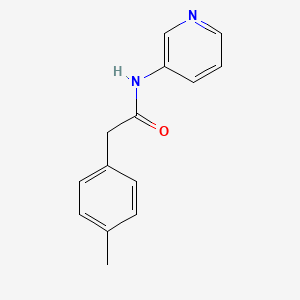
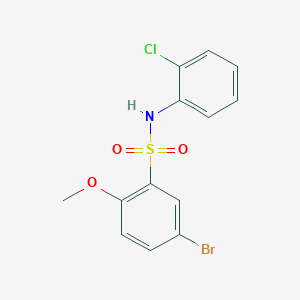
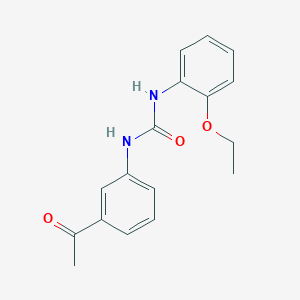

![N2,N2-DIMETHYL-6-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5765265.png)
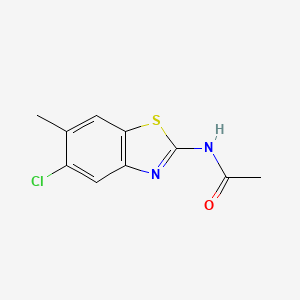
![2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5765270.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5765290.png)
